

Application Notes and Protocols for Crovatin in Lead Compound Development

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Compound of Interest		
Compound Name:	Crovatin	
Cat. No.:	B1630398	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crovatin is a natural product, classified as an alkaloid, that has been identified as a potential lead compound in drug discovery.[1] Sourced from plants such as Crotalaria retusa, it is being investigated for its potential therapeutic applications, including analgesic properties.[1] This document provides an overview of the application of **Crovatin** in lead compound development, including its physicochemical properties, and outlines protocols for key experimental assays. Due to the limited publicly available data on **Crovatin**, this document will also draw upon data and known signaling pathways of Crocin, a well-studied carotenoid from saffron, to illustrate the comprehensive evaluation process for a natural product-derived lead compound. Crocin has demonstrated a variety of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects, through modulation of various signaling pathways.[2][3][4] [5][6][7]

Physicochemical and Pharmacokinetic Properties of Crovatin

Effective lead compound development necessitates a thorough understanding of a compound's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes key parameters for **Crovatin**, with some values presented as illustrative examples of a typical lead compound profile.



Parameter	Value (Illustrative)	Significance in Drug Discovery
IUPAC Name	methyl (7S,9R,11R,16R,17R)-7- (furan-3-yl)-4-methyl-8,10,12- trioxapentacyclo[11.3.1.01,11. 05,9.05,16]heptadecane-17- carboxylate	Defines the precise chemical structure.
Molecular Formula	C21H26O6	Determines molecular weight and elemental composition.
Molecular Weight	374.4 g/mol	Influences absorption and distribution; typically <500 Da for oral drugs (Lipinski's Rule of Five).
LogP	2.5	Indicates lipophilicity, affecting solubility, permeability, and metabolism. A value between 1 and 3 is often desirable.
Aqueous Solubility	50 μg/mL	Crucial for absorption and formulation. Low solubility can hinder bioavailability.
Permeability (Caco-2)	15 x 10^-6 cm/s	Predicts intestinal absorption. Higher values suggest better absorption.
Plasma Protein Binding	85%	Affects the free concentration of the drug available to exert its effect. High binding can reduce efficacy.
Metabolic Stability (t½ in human liver microsomes)	45 min	Predicts the rate of metabolism in the liver. A longer half-life is often preferred for less frequent dosing.



		Assesses the risk of cardiac
hERG Inhibition (IC50)	>10 μM	toxicity. Higher IC50 values are
		safer.

Biological Activity and Mechanism of Action

While specific targets for **Crovatin** are still under investigation, its potential as an analgesic suggests interaction with pain pathways. For illustrative purposes, we will consider the well-documented mechanisms of Crocin, which has been shown to modulate multiple signaling pathways relevant to various diseases.

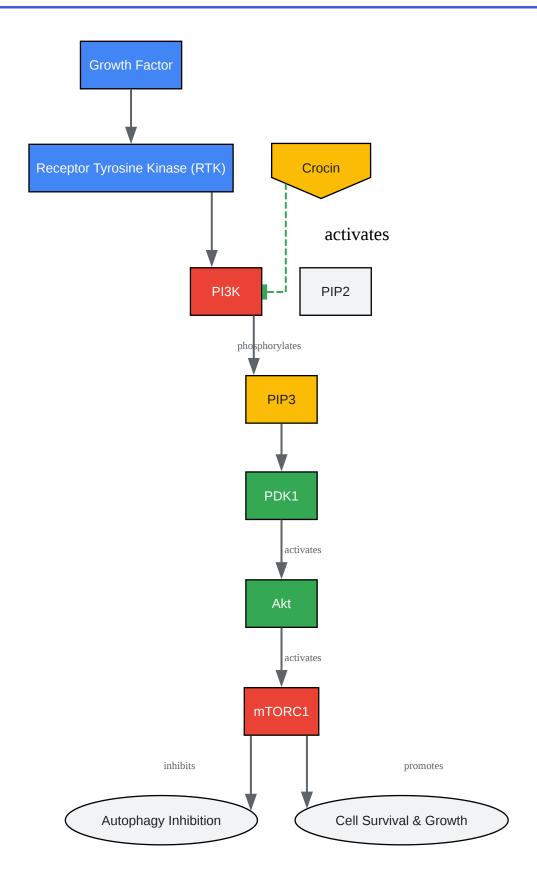
Known Signaling Pathways Modulated by Crocin

Crocin has been reported to exert its therapeutic effects through several key signaling pathways:

- PI3K/Akt/mTOR Pathway: Activation of this pathway by Crocin is associated with its neuroprotective effects, inhibiting autophagy and reducing oxidative stress.
- Wnt/β-catenin Pathway: Suppression of this pathway is linked to the anticancer properties of Crocin.[2][3]
- MAPK Pathway: Modulation of this pathway also contributes to Crocin's anticancer activities.
 [2][4]
- Nrf2 Pathway: Activation of this pathway is involved in the antioxidant effects of Crocin.[3]

The following diagrams illustrate the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, highlighting potential points of intervention for a lead compound.

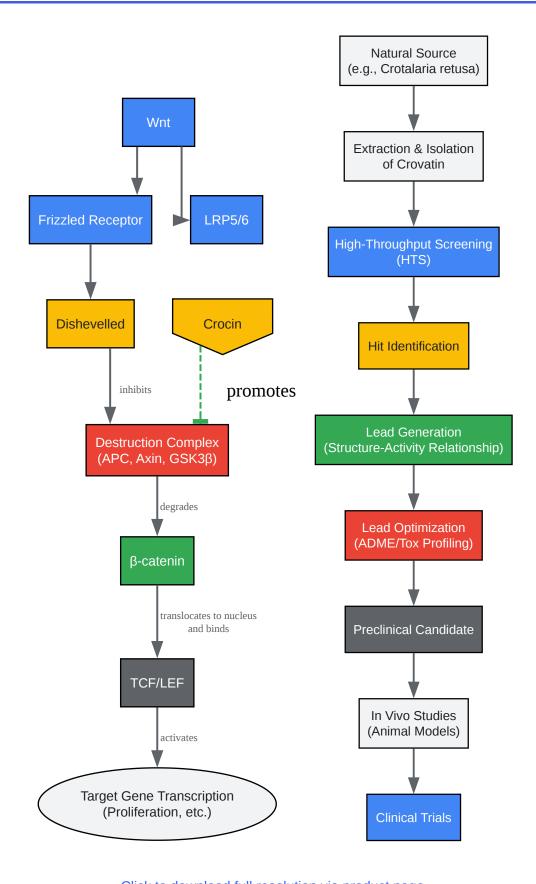




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Caption: PI3K/Akt/mTOR signaling pathway, activated by Crocin.





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